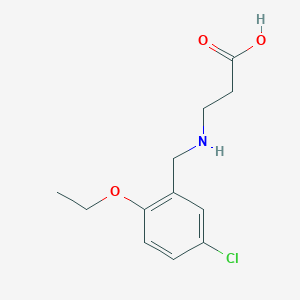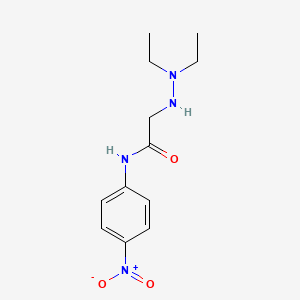![molecular formula C23H28ClN3O4S B12480214 N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B12480214.png)
N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a butan-2-ylcarbamoyl group, a chloro group, and a piperidin-1-ylsulfonyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under appropriate conditions.
Introduction of Substituents: The butan-2-ylcarbamoyl group is introduced via carbamoylation reactions, while the chloro group is typically introduced through halogenation reactions.
Sulfonylation: The piperidin-1-ylsulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-(piperidin-1-ylsulfonyl)benzamide can be compared with other benzamide derivatives, such as:
N-phenylbenzamide: A simpler benzamide derivative with different substituents.
N-(2-phenyl-1-(thiazol-2-ylcarbamoyl)-vinyl)-benzamide: A compound with a thiazole ring and vinyl group, offering different chemical properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar piperidin-1-yl groups but different core structures.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28ClN3O4S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[2-(butan-2-ylcarbamoyl)phenyl]-4-chloro-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H28ClN3O4S/c1-3-16(2)25-23(29)18-9-5-6-10-20(18)26-22(28)17-11-12-19(24)21(15-17)32(30,31)27-13-7-4-8-14-27/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
ZLLHVQOMHIXICU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12480134.png)
![10-(2-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12480144.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12480152.png)
![Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12480159.png)
![1,4-Dimethyl-2-[(3-methylphenyl)sulfonyl]benzene](/img/structure/B12480163.png)

![Methyl 4-cyano-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B12480180.png)

![N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12480195.png)
![3-bromo-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12480201.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12480204.png)
![3-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}-2-methylbenzoic acid](/img/structure/B12480205.png)
![5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B12480208.png)
![Methyl 3-{[(2,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12480222.png)
